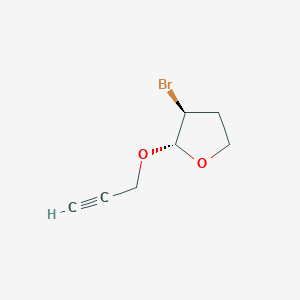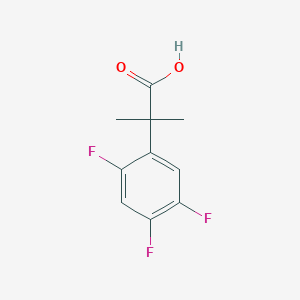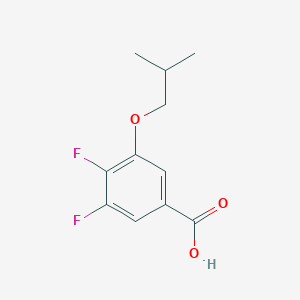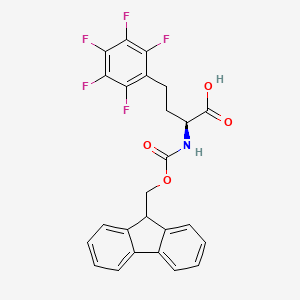
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran is a chiral compound with a tetrahydrofuran ring substituted with a bromine atom and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.
Bromination: The tetrahydrofuran derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Alkylation: The brominated intermediate is then subjected to alkylation with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxylic acid group.
Applications De Recherche Scientifique
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving brominated compounds.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The prop-2-yn-1-yloxy group can participate in covalent bonding with target proteins, while the bromine atom can engage in halogen bonding or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-Chloro-2-(prop-2-yn-1-yloxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.
(2R,3S)-3-Iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran: Similar structure but with an iodine atom instead of bromine.
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
The uniqueness of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran lies in its specific combination of functional groups and stereochemistry, which can impart distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom and the prop-2-yn-1-yloxy group provides opportunities for diverse chemical modifications and interactions.
Propriétés
Formule moléculaire |
C7H9BrO2 |
|---|---|
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
(2R,3S)-3-bromo-2-prop-2-ynoxyoxolane |
InChI |
InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m0/s1 |
Clé InChI |
AWULWFRVGOGUEH-BQBZGAKWSA-N |
SMILES isomérique |
C#CCO[C@@H]1[C@H](CCO1)Br |
SMILES canonique |
C#CCOC1C(CCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)


![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)





![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)




